The first paper discusses the repositioning of HIV-1 integrase (IN) inhibitors, specifically focusing on the 1,6-naphthyridine-7-carboxamide scaffold, which has shown promise as an antiretroviral drug1. Although not directly mentioning 4-Hydroxy-1-methylpiperidine-4-carboxamide, the study provides valuable information on the mechanism of action of related compounds. The IN inhibitors work by preventing the integration of viral DNA into the host genome, which is a critical step in the HIV replication cycle. The paper also explores the cytotoxic potential of these compounds against cancer cells, indicating a dual mechanism of action that could be leveraged for therapeutic purposes.
The second paper focuses on the design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors2. These compounds act by inhibiting the reuptake of neurotransmitters serotonin and norepinephrine, which are implicated in mood regulation. By preventing their reuptake, these inhibitors increase the availability of these neurotransmitters in the synaptic cleft, potentially improving symptoms of depression.
The research on 1,6-naphthyridine-7-carboxamides, a related class of compounds, suggests potential antiviral applications, particularly in the treatment of HIV1. The study's findings on the inhibition of HIV-1 integrase could inform future research on the use of 4-Hydroxy-1-methylpiperidine-4-carboxamide in similar antiviral contexts.
The synthesis of 4-benzylpiperidine carboxamides and their testing as dual serotonin and norepinephrine reuptake inhibitors indicate potential applications in the field of antidepressant therapy2. The compounds studied showed greater dual reuptake inhibition than the standard drug venlafaxine HCl, suggesting that 4-Hydroxy-1-methylpiperidine-4-carboxamide could be explored for its antidepressant properties.
Although not directly related to 4-Hydroxy-1-methylpiperidine-4-carboxamide, the first paper provides a case for the use of naphthyridine-7-carboxamides as cytotoxic agents against cancer cells1. This opens up the possibility of investigating piperidine derivatives, including 4-Hydroxy-1-methylpiperidine-4-carboxamide, for their potential use in cancer therapeutics.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4